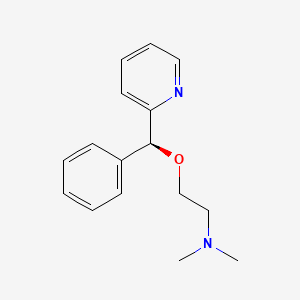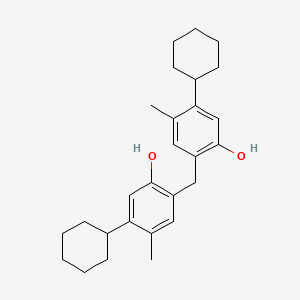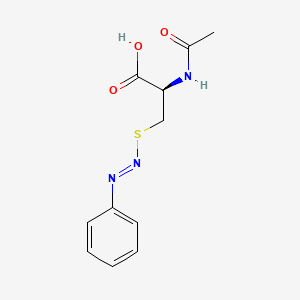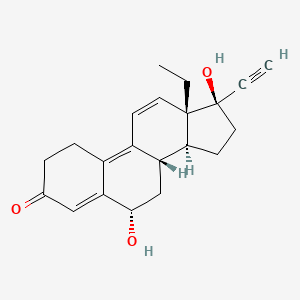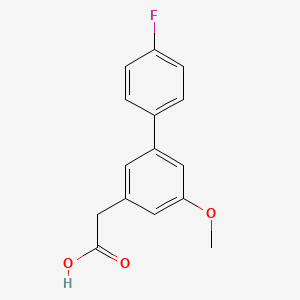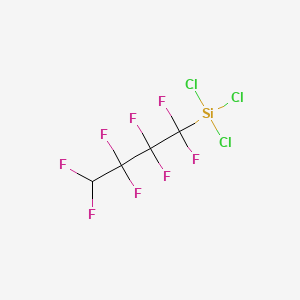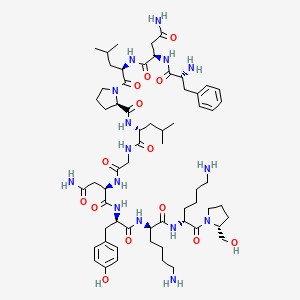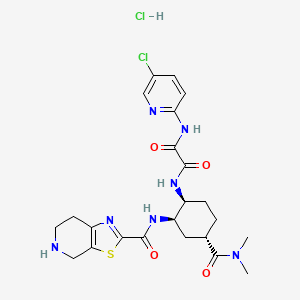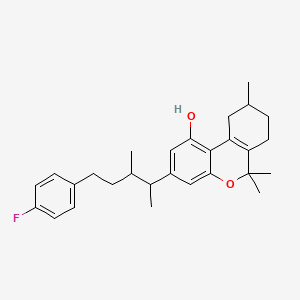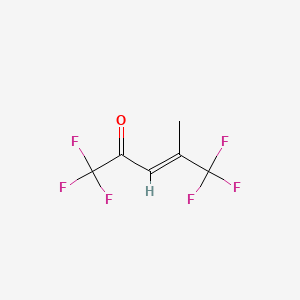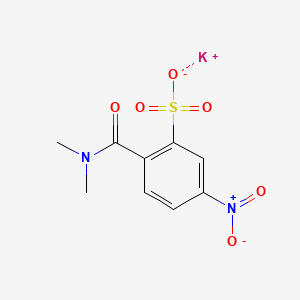
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate is a chemical compound with a complex structure that includes a dimethylcarbamoyl group, a nitro group, and a benzenesulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate typically involves multiple steps. One common method includes the nitration of a benzenesulfonate derivative followed by the introduction of a dimethylcarbamoyl group. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale nitration and carbamoylation processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can convert the nitro group to an amine group, significantly altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Various nucleophiles can be used in substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines.
Applications De Recherche Scientifique
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: The compound’s unique structure makes it useful in studying enzyme interactions and protein modifications.
Medicine: Research is ongoing into its potential use in drug development, particularly in targeting specific biochemical pathways.
Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.
Mécanisme D'action
The mechanism of action of Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the dimethylcarbamoyl group can interact with enzymes and proteins, potentially inhibiting or modifying their activity. These interactions can affect various biochemical pathways, making the compound useful in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Potassium 2-(Dimethylcarbamoyl)-4-nitrobenzenesulfonate
- Potassium 2-(Dimethylcarbamoyl)-3-nitrobenzenesulfonate
- Potassium 2-(Dimethylcarbamoyl)-6-nitrobenzenesulfonate
Uniqueness
Potassium 2-(Dimethylcarbamoyl)-5-nitrobenzenesulfonate is unique due to the specific positioning of its functional groups, which can significantly influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for targeted research and applications.
Propriétés
Formule moléculaire |
C9H9KN2O6S |
|---|---|
Poids moléculaire |
312.34 g/mol |
Nom IUPAC |
potassium;2-(dimethylcarbamoyl)-5-nitrobenzenesulfonate |
InChI |
InChI=1S/C9H10N2O6S.K/c1-10(2)9(12)7-4-3-6(11(13)14)5-8(7)18(15,16)17;/h3-5H,1-2H3,(H,15,16,17);/q;+1/p-1 |
Clé InChI |
YVVVWTQPSUIPKN-UHFFFAOYSA-M |
SMILES canonique |
CN(C)C(=O)C1=C(C=C(C=C1)[N+](=O)[O-])S(=O)(=O)[O-].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Carbamic acid, [2-oxo-4-(trifluoromethyl)-2H-1-benzopyran-7-yl]-, ethyl ester](/img/structure/B15289063.png)

